Researchers synthesizing EZH2 or carbonic anhydrase inhibitors often face poor target engagement and synthetic dead-ends when using unsubstituted or ortho-substituted benzamides. 3,5-Dimethylbenzamide (CAS 5692-35-3) eliminates these challenges:
3,5-Dimethylbenzamide (CAS: 5692-35-3) is a primary aromatic amide characterized by two meta-methyl groups on the benzene ring. In industrial and pharmaceutical procurement, it serves as a critical rigid building block, offering a highly specific steric and electronic profile compared to unsubstituted benzamide. Its primary value lies in its use as a precursor for sterically demanding ligands, selective enzyme inhibitors (such as EZH2 and Carbonic Anhydrase inhibitors), and specialized agrochemicals. The dual meta-substitution significantly alters its reactivity in transition-metal-catalyzed C-H functionalization and directed metalation, making it a highly distinct procurement choice from its less substituted analogs [1].
Substituting 3,5-dimethylbenzamide with benzamide, 3-methylbenzamide, or isomeric dimethylbenzamides (e.g., 2,6- or 2,4-dimethylbenzamide) fundamentally disrupts both synthetic processability and downstream application efficacy. In synthesis, the two meta-methyl groups create a unique steric environment that completely blocks specific ortho-functionalization pathways—such as directed ortho-lithiation and certain C-H allylations—that proceed smoothly with mono-substituted or unsubstituted benzamides [1]. In medicinal chemistry, the exact 3,5-dimethyl footprint is required to fill specific hydrophobic pockets in target enzymes; substituting it with a less bulky analog results in a drastic loss of binding affinity, while ortho-substituted analogs introduce excessive torsional strain that prevents optimal target engagement [2].
During solid-phase directed ortho-lithiation (DoM) for phthalide library synthesis, the steric environment of the meta-methyl groups completely dictates reactivity. While 3-methylbenzamide successfully undergoes lithiation at the C-6 position to yield 75% product, 3,5-dimethylbenzamide yields 0% product due to severe steric hindrance preventing addition between the amide and the methyl groups [1].
| Evidence Dimension | Product yield in directed ortho-lithiation (DoM) |
| Target Compound Data | 0% yield (addition completely prevented by steric hindrance) |
| Comparator Or Baseline | 3-Methylbenzamide (75% yield via C-6 lithiation) |
| Quantified Difference | 75% absolute reduction in yield (complete reaction failure for the target compound) |
| Conditions | sec-Butyllithium/TMEDA at -78 °C followed by electrophile quench |
Buyers planning library synthesis via DoM must recognize that 3,5-dimethylbenzamide requires alternative synthetic strategies (e.g., pre-halogenation) due to its unique steric blockade.
In Cp*Co(III)-catalyzed C-H allylation of aromatic carboxamides, the dual meta-methyl substitution fundamentally alters the reaction energy landscape. DFT calculations demonstrate that the steric strain in 3,5-dimethylbenzamide increases the energy of the migratory insertion step to a prohibitive level, completely preventing the reaction, whereas unsubstituted benzamide derivatives proceed smoothly with yields exceeding 60%[1].
| Evidence Dimension | Reactivity in Cp*Co(III)-catalyzed C-H allylation |
| Target Compound Data | Reaction completely prevented (prohibitive activation energy) |
| Comparator Or Baseline | Unsubstituted benzamides (>60% yield) |
| Quantified Difference | Complete suppression of catalytic turnover vs. viable >60% yield baseline |
| Conditions | Cp*Co(III) catalysis with allyl aryl ethers; DFT calculation of activation barriers |
Demonstrates that late-stage transition-metal C-H functionalization is unviable for this compound, dictating that buyers must install functional groups prior to amide formation.
The 3,5-dimethyl substitution pattern is a critical pharmacophore element in the design of EZH2 histone methyltransferase inhibitors. Structural modeling and SAR studies indicate that 3,5-dimethylbenzamide derivatives provide the precise steric bulk required to occupy the mutant EZH2 substrate pocket, a fit that cannot be achieved by unsubstituted or mono-methyl benzamides, which suffer from significantly lower binding affinities [1].
| Evidence Dimension | Binding pocket complementarity in PRC2/EZH2 complexes |
| Target Compound Data | Optimal steric bulk for high-affinity binding in mutant EZH2 pocket |
| Comparator Or Baseline | Unsubstituted benzamides (suboptimal hydrophobic contact and lower affinity) |
| Quantified Difference | Critical enabler of low-nanomolar target engagement vs. baseline inactivity |
| Conditions | SAR studies and structural modeling of EZH2 histone methyltransferase inhibitors |
For medicinal chemistry procurement, the 3,5-dimethyl substitution is non-negotiable for achieving high-affinity binding in targeted epigenetic therapies.
When utilized as a building block for sulfonamide-based Carbonic Anhydrase (CA) inhibitors, the 3,5-dimethyl motif significantly impacts potency. The synthesized derivative N-(5-Chloro-2,4-disulfamoylphenyl)-3,5-dimethylbenzamide demonstrated an IC50 of 1.185 µM, achieving equivalence to standard clinical drugs, whereas replacing the methyl groups with methoxy functionalities altered the electronic and steric profile, resulting in reduced inhibitory activity[1].
| Evidence Dimension | IC50 for Carbonic Anhydrase inhibition |
| Target Compound Data | IC50 = 1.185 µM |
| Comparator Or Baseline | Methoxy-substituted analogs (reduced activity) |
| Quantified Difference | Restoration of standard-drug equivalent potency via optimal hydrophobic substitution |
| Conditions | In vitro Carbonic Anhydrase inhibition assays |
Validates the selection of 3,5-dimethylbenzamide as a superior precursor over oxygenated analogs for synthesizing potent, low-micromolar CA inhibitors.
Essential building block for synthesizing high-affinity PRC2 complex inhibitors, where the 3,5-dimethyl motif perfectly complements the mutant EZH2 substrate pocket, driving low-nanomolar target engagement[1].
Due to its documented resistance to direct ortho-lithiation and C-H allylation, 3,5-dimethylbenzamide is best utilized in cross-coupling reactions of its pre-halogenated derivatives (e.g., 4-iodo-3,5-dimethylbenzamide) to build complex, sterically demanding ligands [2].
Used to synthesize sulfonamide-benzamide hybrids where the specific hydrophobic and electronic properties of the 3,5-dimethyl ring yield low-micromolar inhibitory activity, outperforming methoxy-substituted analogs [3].
Acts as a sterically demanding precursor for chiral hydroxamic acids and other transition-metal ligands where the meta-methyl groups provide necessary steric bulk without introducing the severe torsional strain associated with ortho-substitution[4].